![molecular formula C27H33FN8 B6175993 N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine CAS No. 1868086-40-1](/img/no-structure.png)

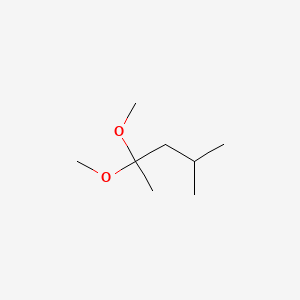

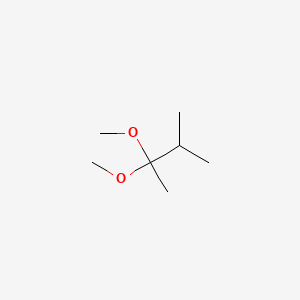

N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine” is a complex organic compound . It is also known as Abemaciclib, an antitumor agent and dual inhibitor of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6) that are involved in the cell cycle and promotion of cancer .

Synthesis Analysis

The synthesis of a related compound, “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine”, involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out at 60-70 °C for 2 hours, then cooled to room temperature. Potassium carbonate is added and stirred for 10 minutes, the aqueous phase is separated, and dried to give the product .Molecular Structure Analysis

The molecular structure of this compound has been investigated theoretically using B3LYP/cc-pVDZ .Chemical Reactions Analysis

The compound is part of a class of molecules that inhibit cyclin-dependent kinases 4 (CDK4) and 6 (CDK6), which are involved in the cell cycle and promotion of cancer .Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .作用機序

Safety and Hazards

将来の方向性

Crystalline and amorphous forms of the compound and various salts thereof have been developed. These forms, or pharmaceutical compositions thereof, are used for treatment of diseases or disorders associated with cyclin-dependent kinase (CDK), especially CDK4 and CDK6, activities, such as various cancers .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine involves the reaction of two key starting materials, namely 2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine and 5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine", "5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine", "Sodium hydride", "N,N-Dimethylformamide (DMF)", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Deprotonation of 2-chloro-5-fluoro-4-(2-methyl-3-(propan-2-yl)-2H-indazol-5-yl)pyrimidine with sodium hydride in DMF to form the corresponding pyrimidine anion.", "Step 2: Addition of 5-[(4-ethylpiperazin-1-yl)methyl]-2-chloropyridine to the reaction mixture, followed by the addition of triethylamine to act as a base. The resulting mixture is stirred at room temperature for several hours to allow for the formation of the desired product.", "Step 3: Quenching of the reaction mixture with methanol and subsequent filtration to remove any insoluble impurities.", "Step 4: Acidification of the filtrate with hydrochloric acid to protonate the amine group and form a salt.", "Step 5: Neutralization of the salt with sodium hydroxide to form the free base.", "Step 6: Extraction of the free base with ethyl acetate and subsequent washing with water to remove any remaining impurities.", "Step 7: Drying of the organic layer with anhydrous sodium sulfate and concentration under reduced pressure to yield the final product." ] } | |

CAS番号 |

1868086-40-1 |

分子式 |

C27H33FN8 |

分子量 |

488.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。